molecular formula C10H7BrN2O B2361802 5-Bromo-2-phenylpyridazin-3(2H)-one CAS No. 78636-45-0

5-Bromo-2-phenylpyridazin-3(2H)-one

Cat. No. B2361802
CAS RN: 78636-45-0
M. Wt: 251.083
InChI Key: SYIPQSDTUSJPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-phenylpyridazin-3(2H)-one is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-phenylpyridazin-3(2H)-one consists of a pyridazinone ring attached to a phenyl group and a bromine atom . The exact spatial configuration would require more detailed spectroscopic data.


Physical And Chemical Properties Analysis

5-Bromo-2-phenylpyridazin-3(2H)-one has a molecular weight of 251.08 . More detailed physical and chemical properties such as melting point, boiling point, and density would require additional data.

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

5-Bromo-2-phenylpyridazin-3(2H)-one has been utilized in the field of chemical synthesis, particularly in the preparation of pharmacologically active pyridazine derivatives. Sotelo and Raviña (2002) demonstrated its use in the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine using Suzuki cross-coupling reactions. This methodology is significant for accessing a range of pharmacologically useful pyridazine derivatives, highlighting the compound's role as a versatile building block in medicinal chemistry (Sotelo & Raviña, 2002).

Insecticidal Activities

A study by Wu et al. (2012) synthesized N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives, showing significant insecticidal activities against Plutella xylostella. This research opens avenues for the use of pyridazin-3(2H)-one compounds in agricultural applications, particularly as insecticides (Wu et al., 2012).

Pyridazinone Derivatives in Pharmaceutical Development

Tsolomiti et al. (2007) reported a novel synthesis method for 4-mercapto-6-phenylpyridazin-3(2H)-ones, which have a broad spectrum of biological activities. These derivatives are being investigated for their potential use in treating various diseases, including multiple sclerosis, hypertension, and Alzheimer's disease. This research highlights the compound's importance in the development of new pharmaceuticals (Tsolomiti et al., 2007).

Functionalization and Synthesis Techniques

Verhelst et al. (2011) discussed the selective bromine-magnesium exchange on 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one, demonstrating the compound's role in the synthesis of a variety of pyridazin-3(2H)-one derivatives. This functionalization technique is crucial for creating compounds with specific chemical properties for various applications (Verhelst et al., 2011).

Safety And Hazards

According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, medical attention may be required . It should be handled with appropriate protective equipment and stored away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

5-bromo-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-6-10(14)13(12-7-8)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIPQSDTUSJPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-phenylpyridazin-3(2H)-one

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